molecular formula C12H13N3O2S B2604726 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one CAS No. 443110-87-0

1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

Cat. No.: B2604726
CAS No.: 443110-87-0
M. Wt: 263.32
InChI Key: YIHLTXYEKJGNAU-UHFFFAOYSA-N
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Description

1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with a 4-methoxyphenylamino group and at position 3 with a propan-2-one moiety. This compound is structurally related to pharmacologically active thiadiazole derivatives, which are known for antioxidant, anticancer, and antimicrobial activities .

Properties

IUPAC Name

1-[5-(4-methoxyanilino)-1,2,4-thiadiazol-3-yl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(16)7-11-14-12(18-15-11)13-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHLTXYEKJGNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one typically involves the reaction of 4-methoxyaniline with thiosemicarbazide, followed by cyclization to form the thiadiazole ringThe reaction conditions often include the use of acidic or basic catalysts, and the process may be carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Chemical Reactions Analysis

1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can undergo various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole moiety, which is known for its diverse pharmacological properties. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their biological activity. The presence of the methoxyphenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds, including 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one, exhibit significant anticancer properties. For instance, research has shown that similar thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activities. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction mechanism often includes nucleophilic attacks leading to the formation of thioether bonds, which are crucial for the biological activity of the resulting compounds .

Case Study: Antitumor Mechanism

A study focusing on the interaction of thiadiazole derivatives with high-abundance blood proteins highlighted the potential of these compounds as multifunctional pharmaceutical agents in cancer therapy. The binding interactions were characterized using spectroscopic techniques, revealing strong affinity to proteins such as human serum albumin . This suggests that the compound may influence drug-protein interactions critical for therapeutic efficacy.

Case Study: Antimicrobial Efficacy

Research has demonstrated that thiadiazole derivatives exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicated that modifications in the phenyl ring could enhance antimicrobial potency .

Comparative Analysis of Thiadiazole Derivatives

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureModerateHigh
5-(4-Methoxyphenyl)-1,3-thiadiazol-2-amineStructureHighModerate
4-(4-Methoxyphenyl)-1,3-thiazol-2-amineStructureLowHigh

Mechanism of Action

The mechanism of action of 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituent (Position 5) Key Features Biological Activity/Properties Reference
1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one 4-Methoxyphenylamino Electron-donating methoxy group; planar structure with moderate hydrophilicity Potential antioxidant/anticancer activity*
1-(5-((3,4-Dimethoxyphenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one 3,4-Dimethoxyphenylamino Increased steric bulk and electron density; may enhance binding affinity Not reported; predicted improved bioactivity
1-[5-(4-Chloro-phenylamino)-1,2,4-thiadiazol-3-yl]-propan-2-one 4-Chlorophenylamino Electron-withdrawing chloro group; reduced solubility Likely altered reactivity vs. methoxy analogues
1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one Phenylamino (no substituent) Lacks electronic modulation; lower hydrophilicity Baseline for substituent effect studies
1-[5-(Methylamino)-1,2,4-thiadiazol-3-yl]-2-propanone Methylamino Non-aromatic substituent; reduced π-π stacking potential Potential simplified pharmacokinetic profile

Notes:

  • Electron-donating vs.
  • Anticancer activity: Fluorophenyl-substituted analogues (e.g., 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) show selective cytotoxicity against glioblastoma (U-87), highlighting the importance of halogen substituents .

Biological Activity

The compound 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one (CAS Number: 443110-87-0) is a member of the thiadiazole family, which has gained attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This compound contains a thiadiazole ring which is known for its pharmacological significance.

Antimicrobial Activity

Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32.6 μg/mL
2Escherichia coli62.5 μg/mL
3Candida albicans24 μg/mL

Studies have indicated that compounds with halogenated or oxygenated substituents on the phenyl ring enhance antibacterial and antifungal activities. For instance, derivatives with a methoxy group demonstrated higher efficacy against E. coli and S. aureus compared to standard antibiotics like streptomycin .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of thiadiazole derivatives. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study found that certain derivatives reduced inflammation in animal models by modulating inflammatory pathways .

Anticancer Activity

The anticancer potential of thiadiazole compounds has been explored in various studies. The compound under discussion has shown cytotoxic effects against different cancer cell lines. For example:

  • Cell Line: MCF-7 (breast cancer)
  • IC50 Value: 15 μM

This suggests that the compound may inhibit cell proliferation through apoptosis induction .

Table 2: Cytotoxicity of Thiadiazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)
1MCF-715
2HeLa20
3A54918

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including the target compound. The results indicated that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory effects of various thiadiazole derivatives in a carrageenan-induced paw edema model in rats. The compound demonstrated a notable reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

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